Melting-Point-Determined Solid-State Stability: (4-Aminopyridin-2-yl)methanol vs. (2-Aminopyridin-4-yl)methanol Requires Different Handling Protocols
The target compound (4-aminopyridin-2-yl)methanol exhibits a melting point of 114–115 °C , which is approximately 71 °C higher than that of its positional isomer (2-aminopyridin-4-yl)methanol (43–44 °C) [1]. This substantial difference in solid-state thermal stability directly influences storage conditions—the target compound is specified for storage under inert gas at 2–8 °C , while the regioisomer requires protection from air and moisture at ambient temperature [1]. The higher melting point also translates to reduced risk of phase-change-induced degradation during ambient-temperature weighing and formulation steps.
| Evidence Dimension | Melting point (thermophysical stability) |
|---|---|
| Target Compound Data | 114–115 °C |
| Comparator Or Baseline | (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7): 43–44 °C |
| Quantified Difference | ΔTm ≈ +71 °C |
| Conditions | Standard melting point determination (chemicalbook.com and molbase.com data) |
Why This Matters
A >70 °C higher melting point enables more robust solid-state handling at ambient laboratory temperatures, reducing the risk of inadvertent melting during weighing or shipping, which is critical for maintaining stoichiometric accuracy in multi-step syntheses.
- [1] Molbase: (2-Amino-pyridin-4-yl)-methanol (CAS 105250-17-7). Melting point 43–44°C, boiling point 329.5°C, density 1.257 g/cm³. View Source
